1,1-dimethyl-4-(prop-2-yn-1-yl)cyclohexane
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Overview
Description
1,1-dimethyl-4-(prop-2-yn-1-yl)cyclohexane is a cyclic terpene hydrocarbon with a unique chemical structure. . This compound is characterized by its cyclohexane ring substituted with a prop-2-yn-1-yl group and two methyl groups at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-4-(prop-2-yn-1-yl)cyclohexane typically involves organic synthesis reactions starting from distillable organic compounds. One common method involves the reaction of 1,1-dimethylcyclohexane with propargyl bromide in the presence of a base such as potassium carbonate in anhydrous DMF (dimethylformamide) at room temperature . The reaction mixture is then processed to remove the solvent and purify the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar organic synthesis techniques on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1-dimethyl-4-(prop-2-yn-1-yl)cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Propargyl bromide is often used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1,1-dimethyl-4-(prop-2-yn-1-yl)cyclohexane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown cytotoxic activity against certain cancer cell lines.
Medicine: Propargyl derivatives of this compound are being explored for their potential in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-4-(prop-2-yn-1-yl)cyclohexane and its derivatives involves several molecular targets and pathways:
Neuroprotection: Propargyl derivatives inhibit monoamine oxidase B (MAO-B), reducing oxidative stress and stabilizing mitochondrial membranes.
Cytotoxicity: The compound induces apoptosis in cancer cells by increasing MAPK phosphorylation and promoting the secretion of sAPPα.
Comparison with Similar Compounds
Similar Compounds
Propargylamines: Compounds like pargyline, rasagiline, and selegiline share the propargyl group and have similar neuroprotective properties.
Propargyl Carbazoles: These compounds exhibit cytotoxic activity against cancer cell lines.
Uniqueness
1,1-dimethyl-4-(prop-2-yn-1-yl)cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its derivatives have shown promising applications in both medicinal chemistry and organic synthesis.
Properties
CAS No. |
2228815-76-5 |
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Molecular Formula |
C11H18 |
Molecular Weight |
150.3 |
Purity |
95 |
Origin of Product |
United States |
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